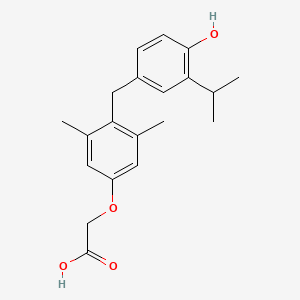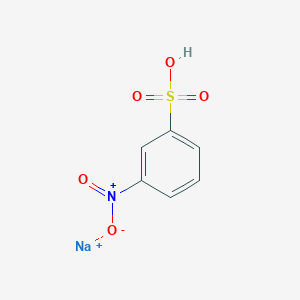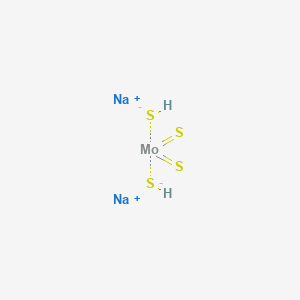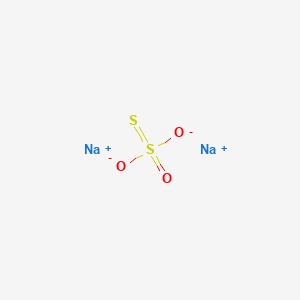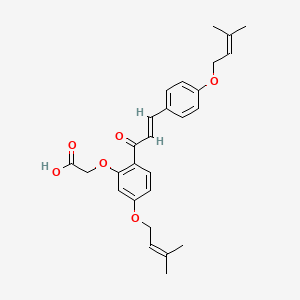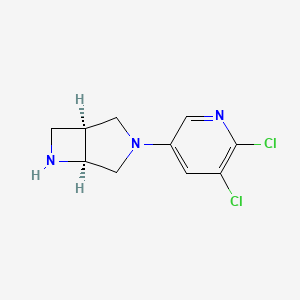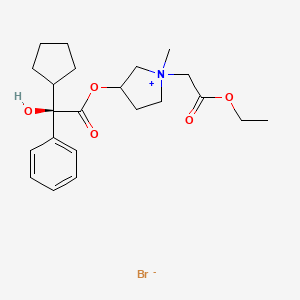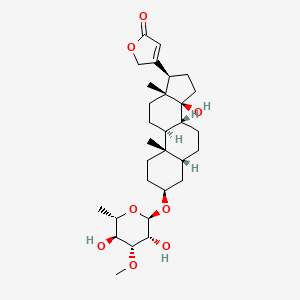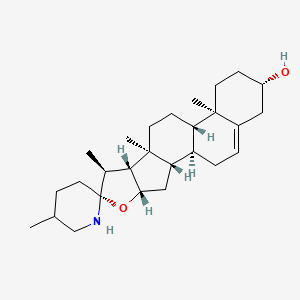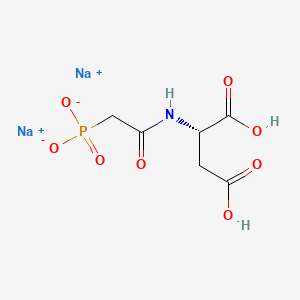
Sparfosate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un análogo estable del estado de transición para una reacción catalizada por la transcarbamilasa de aspartato y tiene una notable actividad antineoplásica . Este compuesto es conocido principalmente por su función como un potente inhibidor de la transcarbamilasa de aspartato, una enzima involucrada en la síntesis de novo de pirimidinas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del sparfosato de sodio involucra la reacción del ácido L-aspártico con ácido fosfonoacético en condiciones controladas. La reacción generalmente requiere el uso de una base, como el hidróxido de sodio, para facilitar la formación de la sal disódica. La reacción se lleva a cabo en un medio acuoso, y el producto se aísla mediante cristalización .
Métodos de Producción Industrial: En un entorno industrial, la producción de sparfosato de sodio sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final. Las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El sparfosato de sodio principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de complejación con iones metálicos.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Estas reacciones generalmente involucran nucleófilos como iones hidróxido o aminas. Las condiciones de reacción a menudo incluyen un medio acuoso y un pH controlado.
Reacciones de Complejación: El sparfosato de sodio puede formar complejos con iones metálicos como calcio y magnesio.
Principales Productos: Los principales productos de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con iones hidróxido pueden producir derivados de fosfonoacetilo, mientras que las reacciones de complejación con iones metálicos dan como resultado complejos metal-fosfonato estables .
Aplicaciones Científicas De Investigación
El sparfosato de sodio tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El sparfosato de sodio ejerce sus efectos inhibiendo la transcarbamilasa de aspartato, una enzima crucial para la síntesis de novo de pirimidinas. Al unirse al sitio activo de la enzima, el sparfosato de sodio evita la formación de carbamoil aspartato, bloqueando así la vía de biosíntesis de pirimidinas . Esta inhibición conduce a una disminución de los niveles de pirimidina, lo que puede afectar la síntesis de ADN y ARN en las células que se dividen rápidamente .
Compuestos Similares:
Ácido fosfonoacetil-L-aspártico: Similar en estructura pero carece de los iones sodio.
Ácido N-fosfonoacetil-L-glutámico: Otro inhibidor de la transcarbamilasa de aspartato con un mecanismo de acción similar.
Singularidad: El sparfosato de sodio es único debido a su alta afinidad por la transcarbamilasa de aspartato y su capacidad para aumentar la citotoxicidad de otros fármacos. Su forma de sal disódica también proporciona una mejor solubilidad y estabilidad en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Phosphonoacetyl-L-aspartic acid: Similar in structure but lacks the sodium ions.
N-phosphonacetyl-L-glutamic acid: Another inhibitor of aspartate transcarbamylase with a similar mechanism of action.
Uniqueness: Sparfosate sodium is unique due to its high affinity for aspartate transcarbamylase and its ability to enhance the cytotoxicity of other drugs. Its disodium salt form also provides better solubility and stability compared to other similar compounds .
Propiedades
Número CAS |
66569-27-5 |
|---|---|
Fórmula molecular |
C6H8NNa2O8P |
Peso molecular |
299.08 g/mol |
Nombre IUPAC |
disodium;(2S)-2-[(2-phosphonatoacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2/t3-;;/m0../s1 |
Clave InChI |
CZLKTMHQYXYHOO-QTNFYWBSSA-L |
SMILES |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
SMILES canónico |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sparfosate sodium; CI-882; CI 882; CI882. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
